molecular formula C29H35Cl2N5O3S B10819351 3-[(2R)-3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(4,6-dichlorocyclohexa-1,5-dien-1-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide

3-[(2R)-3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(4,6-dichlorocyclohexa-1,5-dien-1-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide

Cat. No.: B10819351
M. Wt: 604.6 g/mol
InChI Key: LMPUOHRYPACLDR-IQHZPMLTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of I-432 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of advanced organic synthesis techniques, including amide bond formation, sulfonamide formation, and piperidine ring construction .

Industrial Production Methods

Industrial production of I-432 is typically carried out in specialized facilities equipped to handle complex organic synthesis. The process involves stringent reaction conditions, including controlled temperatures, pressures, and the use of high-purity reagents. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

I-432 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of I-432, which retain the core structure but have modified functional groups.

Scientific Research Applications

I-432 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of serine proteases and to develop new synthetic methodologies.

    Biology: Employed in studies to understand the role of TMPRSS2 in viral infections and to develop antiviral therapies.

    Medicine: Investigated for its potential use in treating viral infections, including influenza and coronaviruses.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting TMPRSS2

Mechanism of Action

I-432 exerts its effects by inhibiting the activity of TMPRSS2. The compound binds to the active site of the enzyme, preventing it from cleaving its substrates. This inhibition blocks the activation of viral proteins necessary for viral entry into host cells, thereby reducing viral propagation. The molecular targets include the catalytic domain of TMPRSS2, and the pathways involved are those related to viral entry and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of I-432

I-432 is unique due to its high specificity and potency as a TMPRSS2 inhibitor. It has a very low inhibition constant (Ki = 0.9 nM), making it one of the most effective inhibitors of this enzyme. This high potency, combined with its well-defined chemical structure, makes I-432 a valuable tool in both basic and applied research .

Properties

Molecular Formula

C29H35Cl2N5O3S

Molecular Weight

604.6 g/mol

IUPAC Name

3-[(2R)-3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(4,6-dichlorocyclohexa-1,5-dien-1-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide

InChI

InChI=1S/C29H35Cl2N5O3S/c30-23-7-8-25(26(31)18-23)21-4-2-6-24(17-21)40(38,39)35-27(16-20-3-1-5-22(15-20)28(33)34)29(37)36-13-10-19(9-12-32)11-14-36/h1-6,8,15,17-19,23,27,35H,7,9-14,16,32H2,(H3,33,34)/t23?,27-/m1/s1

InChI Key

LMPUOHRYPACLDR-IQHZPMLTSA-N

Isomeric SMILES

C1CN(CCC1CCN)C(=O)[C@@H](CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=CC=CC(=C3)C4=CCC(C=C4Cl)Cl

Canonical SMILES

C1CN(CCC1CCN)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=CC=CC(=C3)C4=CCC(C=C4Cl)Cl

Origin of Product

United States

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